molecular formula C8H18N2 B1274124 1-Ethylpiperidine-2-methylamine CAS No. 37782-46-0

1-Ethylpiperidine-2-methylamine

Cat. No. B1274124
CAS RN: 37782-46-0
M. Wt: 142.24 g/mol
InChI Key: LEKNBLYGRWKNSE-UHFFFAOYSA-N
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Description

1-Ethylpiperidine-2-methylamine is not directly mentioned in the provided papers, but we can infer some information based on related compounds and synthesis methods. The compound appears to be a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. The ethyl and methylamine groups suggest that it is a substituted piperidine with potential applications in pharmaceuticals or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For example, the synthesis of 1-methyl-2,6-diphenylpiperidin-4-one, a related compound, was achieved using the Claisen-Schmidt reaction followed by a reaction with methylamine and then a Gewald reaction . Similarly, the synthesis of N-methyl-2-(2-pyridyl)ethylamine hydrochloride was performed in four steps from 2-methylpyridine, indicating that the synthesis of 1-Ethylpiperidine-2-methylamine could also involve multiple steps and optimization of reaction conditions .

Molecular Structure Analysis

The molecular structure of 1-Ethylpiperidine-2-methylamine would likely be characterized by spectroscopic methods such as NMR, MS, and IR, as seen in the characterization of ethyl 2-amino-6-methyl-5,7-diphenyl-4,5,6,7-tetrahydrothieno pyridine-3-carboxylate . X-ray crystallography could also be used to determine the conformation of the molecule, as demonstrated in the study of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole .

Chemical Reactions Analysis

The chemical behavior of related compounds can provide insight into the reactions of 1-Ethylpiperidine-2-methylamine. For instance, the nucleophilic rearrangement of 2'-substituted 2-ethylpyridines with methylamine suggests that 1-Ethylpiperidine-2-methylamine could also undergo similar nucleophilic reactions . Additionally, the thermal decomposition of ethylamine on a Si(100)-2 × 1 surface indicates that 1-Ethylpiperidine-2-methylamine might also decompose under certain conditions, leading to various products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethylpiperidine-2-methylamine would be influenced by its functional groups and molecular structure. The compound's basicity and nucleophilicity could be compared to related compounds such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which is a weak nucleophilic base . The solubility, boiling point, and melting point could be predicted based on the properties of similar piperidine derivatives.

Scientific Research Applications

1. Optical Properties and Configuration

The absolute configuration and optical properties of derivatives of 2-ethylpiperidine, which is closely related to 1-ethylpiperidine-2-methylamine, have been established through chemical correlations and optical rotatory dispersion measurements. These findings are crucial for understanding the optical activities of these compounds (Beyerman, Bosch, Breuker, & Maat, 2010).

2. Synthesis and Chemical Reactions

The synthesis and reactivity of related compounds, such as 1-amino-4-methylpiperazine, have been explored, highlighting the potential use of 1-ethylpiperidine-2-methylamine in medicinal drug synthesis (Kushakova, Kuznetsov, Chernobroviy, & Garabadgiu, 2004). Additionally, the synthesis of complex molecules using 1-methyl-2,6-diphenylpiperidin-4-one, derived from similar compounds, highlights the versatility of these amines in chemical synthesis (Guo-ping, 2008).

3. Photophysical and Anticancer Properties

Investigations into the photophysical and anticancer properties of N4Py complexes, which involve similar amine structures, have shown potential for applications in cancer therapy (Lo, Huff, Preston, McMorran, Giles, Gordon, & Crowley, 2015).

4. Spectroscopy and Molecular Analysis

Studies on the spectroscopic properties of amines, including ethylamine and methylamine, provide insights into the conformational analysis and electronic structure of compounds like 1-ethylpiperidine-2-methylamine (Alkorta & Elguero, 2004).

Future Directions

Piperidines, including 1-Ethylpiperidine-2-methylamine, continue to be an area of active research, particularly in the pharmaceutical industry . Future directions may include the development of more efficient synthesis methods and the exploration of new pharmaceutical applications .

properties

IUPAC Name

(1-ethylpiperidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-10-6-4-3-5-8(10)7-9/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKNBLYGRWKNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30958828
Record name 1-(1-Ethylpiperidin-2-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpiperidine-2-methylamine

CAS RN

37782-46-0
Record name 1-Ethyl-2-piperidinemethanamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethylpiperidine-2-methylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-Ethylpiperidin-2-yl)methanamine
Source EPA DSSTox
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Record name 1-ethylpiperidine-2-methylamine
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